Cas no 5122-95-2 (3-Biphenylboronic acid)

3-Biphenylboronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. Its biphenyl scaffold enhances stability and reactivity, making it particularly valuable for constructing complex biaryl structures. The compound exhibits excellent compatibility with a range of functional groups and reaction conditions, ensuring high yields and selectivity in palladium-catalyzed transformations. Its crystalline solid form allows for easy handling and storage, while its well-defined reactivity profile facilitates precise control in pharmaceutical and materials science applications. The product is commonly employed in the synthesis of advanced intermediates for agrochemicals, pharmaceuticals, and organic electronic materials.
3-Biphenylboronic acid structure
3-Biphenylboronic acid structure
商品名:3-Biphenylboronic acid
CAS番号:5122-95-2
MF:C12H11BO2
メガワット:198.0255
MDL:MFCD01318102
CID:45547
PubChem ID:2734315

3-Biphenylboronic acid 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-3-ylboronic acid
    • 3-BIPHENYLBORONIC ACID
    • AKOS BRN-0056
    • BIPHENYL-3-BORONIC ACID
    • CHEMBRDG-BB 3201028
    • RARECHEM AH PB 0085
    • 3-Phenylbenzeneboronic acid
    • biphenyl-3-ylboronic acid
    • Biphenyl-3-bronic acid
    • Biphenyl-3-ylbronic acid
    • 3-Biphenylboronic
    • 3-Biphenylboronic Acid (contains varying amounts of Anhydride)
    • (3-phenylphenyl)boronic acid
    • 3-(Dihydroxyboryl)-1,1′-biphenyl
    • 3-biphenyl boronic acid
    • (3-phenylphenyl)boranediol
    • (1,1'-biphenyl-3-yl)boronic acid
    • [1,1'-Diphenyl]-3-ylboronic acid
    • Boronic acid, [1,1'-biphenyl]-3-yl-
    • Biphenyl-3-boronicacid
    • PubChem6404
    • Phenylboronic Acid, 5
    • 3-biphenyl-boronic acid
    • (3-
    • SCHEMBL66838
    • B2489
    • AC-24803
    • A7569
    • DTXSID10370206
    • GS-6830
    • MFCD01318102
    • SY019960
    • FT-0615110
    • J-519853
    • Boronic acid, B-[1,1'-biphenyl]-3-yl-
    • 5122-95-2
    • 1,1'-biphenyl-3-ylboronic acid
    • CS-W002759
    • AB08624
    • AKOS004116507
    • LD5RSH6TTV
    • Z1203159465
    • 3-Biphenylboronic Acid, (contains varying amounts of Anhydride)
    • GOXICVKOZJFRMB-UHFFFAOYSA-N
    • CHEMBL20421
    • AM20050465
    • EN300-197283
    • BDBM26126
    • B-[1,1'-Biphenyl]-3-ylboronic acid
    • {[1,1'-biphenyl]-3-yl}boronic acid
    • 3-Biphenylboroni pound ccontains varying amounts of Anhydride)
    • 3-Biphenylboronic acid,98%
    • STL555878
    • BBL102079
    • DB-010539
    • 3-Biphenylboronic acid
    • MDL: MFCD01318102
    • インチ: 1S/C12H11BO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14-15H
    • InChIKey: GOXICVKOZJFRMB-UHFFFAOYSA-N
    • ほほえんだ: O([H])B(C1C([H])=C([H])C([H])=C(C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H])O[H]
    • BRN: 2836311

計算された属性

  • せいみつぶんしりょう: 198.08521g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 198.08521g/mol
  • 単一同位体質量: 198.08521g/mol
  • 水素結合トポロジー分子極性表面積: 40.5Ų
  • 重原子数: 15
  • 複雑さ: 190
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • 密度みつど: 1.1800
  • ゆうかいてん: 208°C(lit.)
  • ふってん: 411℃ at 760 mmHg
  • フラッシュポイント: 202.3 oC
  • 屈折率: 1.61
  • すいようせい: Insoluble in water.
  • PSA: 40.46000
  • LogP: 1.03340
  • ようかいせい: 自信がない

3-Biphenylboronic acid セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338,P302+P352,P321,P405,P501
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: R36/37/38
  • セキュリティの説明: S37/39-S26
  • 危険物標識: Xi
  • ちょぞうじょうけん:Store at room temperature
  • セキュリティ用語:S26;S37/39
  • リスク用語:R36/37/38

3-Biphenylboronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

3-Biphenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-197283-50.0g
(3-phenylphenyl)boronic acid
5122-95-2 95%
50.0g
$222.0 2023-07-10
Enamine
EN300-197283-0.05g
{[1,1'-biphenyl]-3-yl}boronic acid
5122-95-2 95%
0.05g
$19.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1034199-10g
[1,1'-Biphenyl]-3-ylboronic acid
5122-95-2 98%
10g
¥135.00 2024-05-11
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L17552-5g
Biphenyl-3-boronic acid, 98%
5122-95-2 98%
5g
¥2810.00 2023-03-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B802005-25g
3-Biphenylboronic
5122-95-2 98%
25g
¥624.00 2022-01-12
Enamine
EN300-197283-0.5g
{[1,1'-biphenyl]-3-yl}boronic acid
5122-95-2 95%
0.5g
$19.0 2023-09-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014729-5g
3-Biphenylboronic acid
5122-95-2 98%
5g
¥72 2024-05-23
ChemScence
CS-W002759-25g
[1,1'-Biphenyl]-3-ylboronic acid
5122-95-2 99.98%
25g
$76.0 2022-04-27
Apollo Scientific
OR5411-5g
Biphenyl-3-boronic acid
5122-95-2
5g
£17.00 2025-02-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY019960-25g
3-Biphenylboronic Acid
5122-95-2 >97%
25g
¥203.00 2024-07-10

3-Biphenylboronic acid 関連文献

3-Biphenylboronic acidに関する追加情報

Recent Advances in the Application of 3-Biphenylboronic Acid (CAS: 5122-95-2) in Chemical Biology and Pharmaceutical Research

3-Biphenylboronic acid (CAS: 5122-95-2) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural and reactivity properties. Recent studies have highlighted its potential in drug discovery, chemical probes, and materials science. This research brief synthesizes the latest findings on the applications and mechanistic insights of this compound, focusing on its role in Suzuki-Miyaura cross-coupling reactions, enzyme inhibition, and targeted drug delivery systems.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the efficacy of 3-biphenylboronic acid derivatives as potent inhibitors of β-lactamases, addressing the critical challenge of antibiotic resistance. The researchers utilized structure-activity relationship (SAR) analysis to optimize the boronic acid moiety, achieving nanomolar inhibitory concentrations against clinically relevant enzymes. This breakthrough underscores the compound's potential in developing next-generation antibacterial agents.

In materials science, researchers at MIT have developed novel luminescent sensors by incorporating 3-biphenylboronic acid into metal-organic frameworks (MOFs). The resulting hybrid materials exhibited exceptional selectivity for glucose detection, with potential applications in continuous glucose monitoring systems for diabetes management. The study, published in ACS Applied Materials & Interfaces, revealed that the boronic acid group's reversible binding with diols was crucial for the sensor's performance.

Recent advances in PROTAC (proteolysis targeting chimera) technology have also leveraged 3-biphenylboronic acid's properties. A 2024 Nature Chemical Biology publication described its use as a warhead in targeted protein degradation, specifically for challenging oncology targets. The compound's ability to form stable but reversible complexes with protein surfaces proved instrumental in achieving selective degradation while minimizing off-target effects.

The pharmaceutical industry has shown increasing interest in 3-biphenylboronic acid's potential for CNS drug development. A multi-center study demonstrated its blood-brain barrier permeability when incorporated into dopamine receptor modulators, opening new possibilities for treating neurological disorders. This finding was particularly significant given the historical challenges in delivering boronic acid-containing compounds to the CNS.

Ongoing clinical trials are evaluating 3-biphenylboronic acid derivatives as novel therapeutics for various indications. Phase I results for a boronic acid-based proteasome inhibitor showed promising safety profiles and target engagement in hematological malignancies. Researchers anticipate that the unique binding kinetics conferred by the boronic acid moiety may overcome limitations of conventional covalent inhibitors.

From a synthetic chemistry perspective, recent methodological developments have expanded the accessibility of 3-biphenylboronic acid derivatives. A 2023 Chemical Reviews article summarized innovative protection-deprotection strategies that address the compound's sensitivity to protodeboronation, enabling more robust synthetic routes. These advances are expected to accelerate structure-activity studies and lead optimization efforts.

Looking forward, the research community anticipates several key developments involving 3-biphenylboronic acid. These include its application in bioorthogonal chemistry for live-cell imaging, incorporation into antibody-drug conjugates (ADCs), and development as organocatalysts for asymmetric synthesis. The compound's versatility continues to inspire innovative applications across multiple disciplines within chemical biology and pharmaceutical sciences.

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